5,7-Dimethyl-1,2-dihydroquinolin-2-one

Description

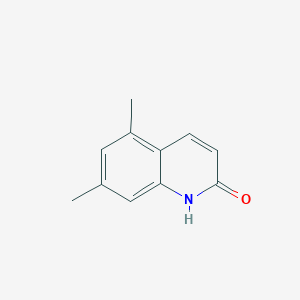

5,7-Dimethyl-1,2-dihydroquinolin-2-one is a quinolinone derivative characterized by a partially hydrogenated quinoline backbone with methyl substituents at positions 5 and 7.

Properties

CAS No. |

154205-24-0 |

|---|---|

Molecular Formula |

C11H11NO |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

5,7-dimethyl-1H-quinolin-2-one |

InChI |

InChI=1S/C11H11NO/c1-7-5-8(2)9-3-4-11(13)12-10(9)6-7/h3-6H,1-2H3,(H,12,13) |

InChI Key |

QBWGUQQGLWSZKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=CC(=O)NC2=C1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomers

a. 5,8-Dimethyl-1,2-dihydroquinolin-2-one (CAS 37509-60-7)

- Structure : Methyl groups at positions 5 and 8.

- Molecular Formula: C₁₁H₁₁NO (MW 173.21 g/mol) .

- Key Differences : The shifted methyl group at position 8 may alter steric effects and electronic distribution compared to the 5,7-dimethyl analog. This could influence solubility, reactivity, and biological target interactions.

b. 6,7-Dimethyl-1,2-dihydroquinolin-2-one (CAS 154205-25-1)

- Structure : Methyl groups at positions 6 and 7.

- Molecular Formula: C₁₁H₁₁NO (MW 173.21 g/mol) .

- Key Differences : The proximity of methyl groups at 6 and 7 may enhance ring planarity, affecting π-π stacking interactions in biological systems.

Table 1: Comparison of Positional Isomers

| Compound | Substituent Positions | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 5,7-Dimethyl-1,2-dihydroquinolin-2-one | 5,7 | Not explicitly provided | C₁₁H₁₁NO | ~173.21 (inferred) |

| 5,8-Dimethyl-1,2-dihydroquinolin-2-one | 5,8 | 37509-60-7 | C₁₁H₁₁NO | 173.21 |

| 6,7-Dimethyl-1,2-dihydroquinolin-2-one | 6,7 | 154205-25-1 | C₁₁H₁₁NO | 173.21 |

Functional Group Variations

a. 6,7-Dimethoxy-4-methyl-1,2-dihydroquinolin-2-one (CAS 88636-77-5)

- Structure : Methoxy groups at positions 6 and 7, methyl at position 3.

- Molecular Formula: C₁₀H₁₁NO₂ (MW 177.2 g/mol) .

b. 5,8-Dimethoxy-1,4-dimethyl-1H-quinolin-2-one

- Structure : Methoxy groups at 5 and 8, methyl at 1 and 4.

- Molecular Formula: C₁₃H₁₅NO₃ (MW 233.27 g/mol) .

- Key Differences : Additional methyl and methoxy groups expand steric bulk, possibly reducing membrane permeability but improving target specificity.

Fused-Ring Derivatives

a. 5,7-Dihydro-6H-indolo[2,3-c]quinolin-6-one Derivatives

- Structure: Indole ring fused to quinolinone core (e.g., compounds 55–62 in ).

- Key Differences: The fused indole ring enhances aromaticity and rigidity, which may improve binding to DNA or enzymes like topoisomerases . For example: Compound 60 (10-fluoro-2-methoxy derivative): 80% yield, notable for halogen substitution enhancing electronegativity . Compound 62 (7-methyl derivative): Methylation at position 7 improves metabolic stability .

Pharmacological Potential

- Anti-Cancer Activity: Quinolinones with methyl/methoxy groups (e.g., 4,4-dimethyl-3,4-dihydroquinolin-2-one derivatives) show inhibition of cancer cell proliferation by targeting kinases or DNA repair pathways .

- Enzyme Inhibition : Methoxy-substituted analogs (e.g., 6,7-dimethoxy-4-methyl derivative) may inhibit cytochrome P450 or aromatase enzymes .

- Antimicrobial Activity : Halogenated derivatives (e.g., compound 60 with 10-fluoro substitution) exhibit enhanced bacterial growth inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.